molecular formula C18H23N7O2S B2940800 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-43-9

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2940800
CAS No.: 685860-43-9
M. Wt: 401.49
InChI Key: GNSGNCIBRWXZKV-UHFFFAOYSA-N
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Description

This compound (CAS: 685860-41-7) is a purine-2,6-dione derivative with structural modifications at positions 3, 7, and 8 of the purine core. The 8-position is substituted with a 3-methylpiperidin-1-yl group, which may influence receptor selectivity due to its bulky, lipophilic nature .

Properties

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGNCIBRWXZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the purine class and features a complex structure that includes a piperidine moiety and a pyrimidine-thioether side chain. Such structural characteristics often correlate with significant biological activities, particularly in pharmacology.

Biological Activity

  • Enzyme Inhibition : Many purine derivatives have been studied for their ability to inhibit various enzymes. This compound may exhibit inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibitors of PDEs are of particular interest in treating conditions such as schizophrenia and other neuropsychiatric disorders due to their role in modulating neurotransmitter systems .
  • Anticancer Properties : Compounds with similar structures have shown promise in anticancer research. For instance, certain purine analogs have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis or by inducing apoptosis in malignant cells. The presence of the pyrimidine moiety may enhance these effects through specific interactions with nucleic acid targets .
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that modifications in purine structures can lead to enhanced binding affinities for neurotransmitter receptors .

Case Studies

While specific case studies on this exact compound are lacking, related research has highlighted the following:

  • PDE10 Inhibitors : Research has showcased compounds that inhibit PDE10 as potential treatments for schizophrenia. These compounds often demonstrate improved cognitive function and reduced psychotic symptoms in preclinical models .
  • Cancer Therapeutics : A study involving purine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the purine structure can lead to enhanced therapeutic profiles .

Data Table: Similar Compounds and Their Biological Activities

Compound NameBiological ActivityReference
PDE10 Inhibitor AAntipsychotic effects; enhances cognitive function
Purine Derivative BInduces apoptosis in cancer cells
Pyrimidine Analog CAntiviral activity; inhibits viral replication

Comparison with Similar Compounds

Table 1: Comparative Analysis of Purine-2,6-dione Derivatives

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Formula Key Biological Activity Source Reference
Target Compound 2-(Pyrimidin-2-ylthio)ethyl 3-Methylpiperidin-1-yl C₁₉H₂₂N₆O₂S Undisclosed (Kinase inhibition hypothesized)
F-168 (Antithrombotic agent) Thietan-3-yl Piperazin-1-yl C₁₉H₂₈ClN₇O₂ Superior antithrombotic activity
3-29A (Trifluoropropyl analog) 3,3,3-Trifluoropropyl C₁₂H₁₃F₃N₄O₂ Undisclosed (Structural analog)
8-(Piperidin-4-yloxy) derivative (NCT-501 precursor) Benzyl Piperidin-4-yloxy C₂₀H₂₄N₆O₃ Aldehyde dehydrogenase inhibition
CCG-22374 (Benzimidazole analog) 2-(1H-Benzimidazol-2-ylthio)ethyl 4-Methylpiperidin-1-yl C₂₁H₂₄N₈O₂S Kinase inhibition (MLKL targeting)

Key Findings

Position 7 Modifications: The target compound’s pyrimidin-2-ylthioethyl group at position 7 introduces a sulfur atom, which may enhance binding to cysteine-rich kinase domains compared to the thietan-3-yl group in F-168 .

Position 8 Modifications: The 3-methylpiperidin-1-yl group in the target compound offers a rigid, lipophilic moiety, contrasting with the piperazin-1-yl group in F-168, which introduces basic nitrogen for solubility .

Biological Implications :

  • Analogs like F-168 demonstrate that substituents at position 8 critically influence therapeutic outcomes. For example, replacing caffeine’s methyl groups with piperazinyl or trifluoropropyl groups (as in 3-29A ) can abolish CNS activity while retaining analgesic or antithrombotic effects .

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